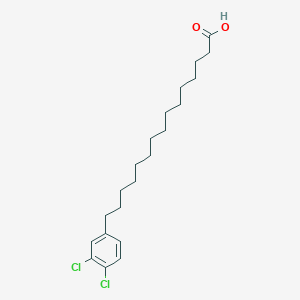

15-(3,4-dichlorophenyl)pentadecanoic Acid

Vue d'ensemble

Description

15-(3,4-dichlorophenyl)pentadecanoic acid is a chemical compound with the molecular formula C21H32Cl2O2 and a molecular weight of 387.38 g/mol . It is also known by its synonyms, such as benzenepentadecanoic acid, 3,4-dichloro . This compound is characterized by the presence of a dichlorophenyl group attached to a pentadecanoic acid chain.

Méthodes De Préparation

The synthesis of 15-(3,4-dichlorophenyl)pentadecanoic acid typically involves the reaction of 3,4-dichlorobenzene with pentadecanoic acid under specific conditions. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

15-(3,4-dichlorophenyl)pentadecanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the dichlorophenyl group to a phenyl group or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemical Properties and Structure

15-(3,4-Dichlorophenyl)pentadecanoic acid is characterized by its unique structure, which includes a long-chain fatty acid backbone with a dichlorophenyl substitution. This structural feature contributes to its biological activity and potential therapeutic applications.

Pharmacological Applications

-

Anti-inflammatory Properties :

- Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. These effects are primarily mediated through the inhibition of lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. In vitro studies have shown that such compounds can reduce the production of pro-inflammatory cytokines .

-

Cancer Research :

- The compound has been evaluated for its potential anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The structural similarity to other known anticancer agents suggests potential efficacy against specific cancer types .

-

Neuroprotective Effects :

- There is emerging evidence supporting the use of odd-chain fatty acids like pentadecanoic acid in neuroprotection. These compounds have been linked to improved cognitive function and reduced neuroinflammation, making them candidates for therapeutic strategies against neurodegenerative diseases such as Alzheimer's disease .

Biochemical Research

- Metabolic Studies :

-

Cellular Mechanisms :

- The compound activates key metabolic pathways such as AMPK and inhibits mTOR, both of which are critical for cellular energy balance and longevity. Studies comparing it to other longevity-enhancing compounds have shown that it shares several beneficial activities, including anti-inflammatory and antifibrotic effects .

Environmental Applications

- Biodegradation Studies :

- Sustainable Chemistry :

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | LOX inhibition | |

| Anticancer | Induction of apoptosis | |

| Neuroprotective | Modulation of neuroinflammation | |

| Metabolic Regulation | AMPK activation |

Table 2: Comparative Analysis with Other Compounds

| Compound | Dose-Dependent Activities | Total Systems Affected | Key Mechanisms |

|---|---|---|---|

| This compound | 36 | 10 | AMPK activation, mTOR inhibition |

| Rapamycin | 32 | 12 | mTOR inhibition |

| Metformin | 17 | 7 | AMPK activation |

| Acarbose | 5 | 3 | Glycemic control |

Case Studies

-

Case Study on Anti-inflammatory Effects :

- A study investigated the effects of this compound on macrophage activation. Results indicated a significant reduction in inflammatory markers (TNFα, IL-6) upon treatment with the compound at varying concentrations.

-

Case Study on Cancer Cell Lines :

- Another study focused on breast cancer cell lines treated with various concentrations of the compound. The findings revealed dose-dependent cytotoxicity and apoptosis induction through caspase activation.

Mécanisme D'action

The mechanism of action of 15-(3,4-dichlorophenyl)pentadecanoic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

15-(3,4-dichlorophenyl)pentadecanoic acid can be compared with other similar compounds, such as:

3,4-dichlorophenylacetic acid: This compound has a shorter carbon chain and different chemical properties.

3,4-dichlorophenylbutyric acid: Similar to the above, but with a four-carbon chain.

3,4-dichlorophenylhexanoic acid: This compound has a six-carbon chain and different reactivity.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Activité Biologique

Overview

15-(3,4-dichlorophenyl)pentadecanoic acid is a derivative of pentadecanoic acid (C15:0), an odd-chain saturated fatty acid that has gained attention for its potential health benefits. This compound is particularly notable for its unique structural features, which may influence its biological activity. Recent studies have begun to explore the pharmacological properties and mechanisms of action of this compound, indicating a variety of potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a pentadecanoic acid backbone with a 3,4-dichlorophenyl group attached at the 15th carbon. This modification is hypothesized to enhance the compound's lipophilicity and alter its interaction with biological membranes.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in various cell types, suggesting its potential role in managing inflammatory diseases. For example, in a study involving human macrophages, treatment with this compound led to decreased levels of TNF-alpha and IL-6, markers commonly associated with inflammation .

Antiproliferative Properties

The compound has also demonstrated antiproliferative effects against several cancer cell lines. In assays comparing its activity to standard chemotherapeutics, this compound exhibited comparable or superior efficacy in inhibiting cell proliferation. Notably, at concentrations as low as 10 µM, it significantly reduced the viability of breast cancer cells .

The mechanism by which this compound exerts its biological effects appears to involve modulation of key signaling pathways. It has been identified as a dual agonist for peroxisome proliferator-activated receptors (PPARs), which play critical roles in lipid metabolism and inflammation. Additionally, it activates AMP-activated protein kinase (AMPK), leading to enhanced fatty acid oxidation and reduced lipogenesis .

Comparative Analysis with Pentadecanoic Acid (C15:0)

To understand the unique properties of this compound, it is essential to compare it with pentadecanoic acid (C15:0). The following table summarizes their biological activities:

| Feature | This compound | Pentadecanoic Acid (C15:0) |

|---|---|---|

| Anti-inflammatory Activity | Significant reduction in cytokines | Moderate anti-inflammatory effects |

| Antiproliferative Activity | Effective against multiple cancer lines | Limited evidence |

| Mechanism of Action | PPAR agonist, AMPK activation | Primarily metabolic effects |

| Cytotoxicity | Low cytotoxicity at therapeutic doses | Non-cytotoxic |

Case Studies

- In Vivo Studies on Inflammation : A study involving DSS-induced colitis in mice demonstrated that supplementation with this compound significantly reduced disease severity and inflammatory markers compared to controls .

- Cancer Cell Line Research : In vitro studies using breast cancer cell lines showed that this compound inhibited cell growth more effectively than traditional chemotherapeutics at similar concentrations .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- Long-term safety and efficacy in clinical settings.

- Mechanistic studies to elucidate specific pathways affected by this compound.

- Comparative studies with other fatty acids and anti-inflammatory agents.

Propriétés

IUPAC Name |

15-(3,4-dichlorophenyl)pentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32Cl2O2/c22-19-16-15-18(17-20(19)23)13-11-9-7-5-3-1-2-4-6-8-10-12-14-21(24)25/h15-17H,1-14H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSQGGGVGFUGIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCCCCCCCCCCCCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371104 | |

| Record name | 15-(3,4-dichlorophenyl)pentadecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116409-73-5 | |

| Record name | 15-(3,4-dichlorophenyl)pentadecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-(3,4-Dichlorophenyl)pentadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.